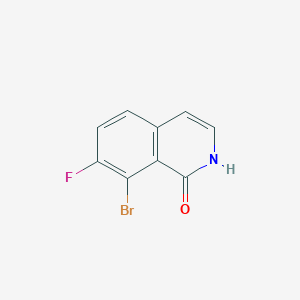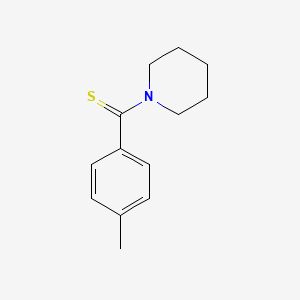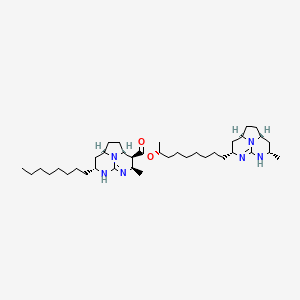
norbatzelladine L
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Norbatzelladine L is a marine natural product belonging to the class of tricyclic guanidine alkaloids. It is derived from marine sponges, particularly those of the genus Monanchora . This compound has garnered significant interest due to its diverse biological activities, including antifungal, antiparasitic, antiviral, antibacterial, and antitumoral properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of norbatzelladine L involves complex organic reactions due to its intricate tricyclic guanidine structure. The synthetic approaches to tricyclic guanidine alkaloids, including this compound, are still limited and often involve multiple steps to achieve the desired stereochemistry . The preparation typically starts with the formation of the guanidine core, followed by cyclization and functional group modifications to introduce the necessary side chains and ester groups .
Industrial Production Methods
Currently, there are no well-established industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Most of the compound is obtained through extraction from marine sponges .
化学反応の分析
Types of Reactions
Norbatzelladine L undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the guanidine core.
Reduction: Used to alter the oxidation state of specific atoms within the molecule.
Substitution: Commonly involves the replacement of functional groups to modify the compound’s properties.
Common Reagents and Conditions
The reactions involving this compound typically use reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include modified guanidine derivatives with altered biological activities. These modifications can enhance or reduce the compound’s efficacy against various pathogens .
科学的研究の応用
Norbatzelladine L has a wide range of scientific research applications:
作用機序
Norbatzelladine L exerts its effects by inhibiting the catalytic and functional activity of the Pdr5p transporter, an ATPase involved in multidrug resistance in fungi . This inhibition leads to increased permeability of the fungal cell membrane and depolarization of the mitochondrial membrane, ultimately causing cell death . Additionally, this compound has been shown to chemosensitize Pdr5p-overexpressing strains, enhancing the efficacy of antifungal drugs like fluconazole .
類似化合物との比較
Similar Compounds
Norbatzelladine L is structurally and functionally similar to other tricyclic guanidine alkaloids, including:
- Batzelladine D
- Batzelladine F
- Batzelladine L
- Monalidine A
- Crambescidin 800 .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of biological activities and its specific mechanism of action against the Pdr5p transporter . This makes it a valuable compound for research into overcoming multidrug resistance in pathogenic fungi .
特性
分子式 |
C38H66N6O2 |
|---|---|
分子量 |
639.0 g/mol |
IUPAC名 |
[(2R)-9-[(1R,4S,6R,10S)-10-methyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-7-en-6-yl]nonan-2-yl] (1S,4S,5S,6R,10R)-6-methyl-10-octyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-7-ene-5-carboxylate |
InChI |
InChI=1S/C38H66N6O2/c1-5-6-7-8-11-14-18-30-25-33-21-22-34-35(28(4)40-38(42-30)44(33)34)36(45)46-27(3)16-13-10-9-12-15-17-29-24-32-20-19-31-23-26(2)39-37(41-29)43(31)32/h26-35H,5-25H2,1-4H3,(H,39,41)(H,40,42)/t26-,27+,28+,29+,30+,31+,32-,33-,34-,35-/m0/s1 |
InChIキー |
HGZBYTYKEVODQE-CUTDAANYSA-N |
異性体SMILES |
CCCCCCCC[C@@H]1C[C@@H]2CC[C@@H]3N2C(=N[C@@H]([C@@H]3C(=O)O[C@H](C)CCCCCCC[C@@H]4C[C@@H]5CC[C@H]6N5C(=N4)N[C@H](C6)C)C)N1 |
正規SMILES |
CCCCCCCCC1CC2CCC3N2C(=NC(C3C(=O)OC(C)CCCCCCCC4CC5CCC6N5C(=N4)NC(C6)C)C)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


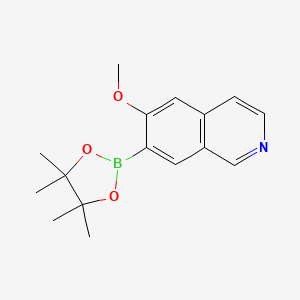
![4'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B13912911.png)
![6-Isopropyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine;dihydrochloride](/img/structure/B13912912.png)
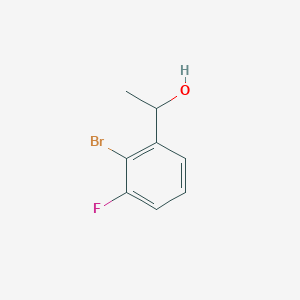
![[(2S)-3-[2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl-[(2S)-1-[[(2R)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-1-oxopropan-2-yl]amino]-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13912921.png)
![Methyl[1-(3-methylpyridin-2-yl)ethyl]amine](/img/structure/B13912925.png)
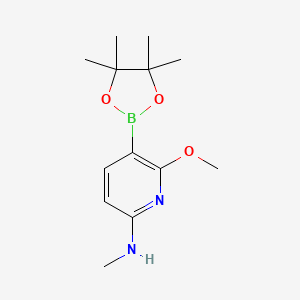
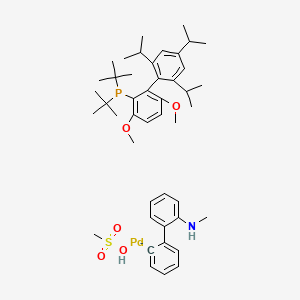
![2,6-difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B13912938.png)

